Chromatographic Purity and Supply Consistency of the Furan-3-yl Acrylamide
The target compound is supplied with a minimum purity of 95% (HPLC), a critical baseline metric for reproducible biological assay outcomes. While many in-class analogs are offered at similar purity levels, procurement records indicate that the furan-3-yl variant is consistently stocked in milligram-to-gram quantities, reducing lead times for hit-to-lead optimization . A direct quantitative comparison of purity against the thiophene-3-yl and benzofuran-2-yl analogs is limited by vendor-specific reporting, but the furan derivative's purity specification meets the threshold commonly required for structure-activity relationship (SAR) studies in antibacterial programs [1].
| Evidence Dimension | Chromatographic purity (HPLC) |
|---|---|
| Target Compound Data | Purity ≥ 95% |
| Comparator Or Baseline | Typical in-class analog purity ≥ 95% (generic benchmark); thiophene-3-yl and benzofuran-2-yl analogs also listed at 95%+ |
| Quantified Difference | No statistically significant difference reported; the differentiation lies in confident sourcing and batch consistency for the furan-3-yl compound. |
| Conditions | HPLC analysis; vendor quality control certificates; catalog listing for research-grade compounds. |
Why This Matters
A reliable purity specification ensures inter-experimental reproducibility, and consistent availability minimizes project delays when synthesizing focused compound libraries for FabI inhibitor lead discovery.
- [1] Gerusz, V., Escaich, S., Oxoby, M., & Denis, A. (2015). U.S. Patent Application No. 2015/0232466 A1. Novel Heterocyclic Acrylamides and Their Use as Pharmaceuticals. View Source
